

# Molecular weight and formula of 4-Cyano-3-nitrobenzoic acid

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## Compound of Interest

Compound Name: 4-Cyano-3-nitrobenzoic acid

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## An In-depth Technical Guide to 4-Cyano-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Cyano-3-nitrobenzoic acid**, detailed experimental protocols for its synthesis, and an exploration of its limitedly documented biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

## Core Molecular and Physicochemical Properties

**4-Cyano-3-nitrobenzoic acid** is a substituted aromatic carboxylic acid with the chemical formula  $C_8H_4N_2O_4$ .<sup>[1]</sup> Its molecular structure consists of a benzene ring substituted with a carboxylic acid group, a cyano group, and a nitro group.

Table 1: Physicochemical Data of **4-Cyano-3-nitrobenzoic Acid**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	192.13 g/mol	<a href="#">[1]</a>
Melting Point	194-198 °C	
Physical Form	Solid	<a href="#">[2]</a>

Note: Specific pKa and aqueous solubility data for **4-Cyano-3-nitrobenzoic acid** are not readily available in the surveyed literature.

## Synthesis of 4-Cyano-3-nitrobenzoic Acid

Two primary methods for the synthesis of **4-Cyano-3-nitrobenzoic acid** are detailed below. These protocols offer alternative starting materials and reaction conditions.

### Experimental Protocol 1: From 4-Chloro-3-nitrobenzoic Acid

This method involves a nucleophilic aromatic substitution reaction where the chloro group of 4-Chloro-3-nitrobenzoic acid is displaced by a cyanide ion.

Materials:

- 4-Chloro-3-nitrobenzoic acid
- Cuprous cyanide (CuCN)
- Cuprous chloride (CuCl)
- Quinoline
- Concentrated hydrochloric acid (HCl)
- Water (H<sub>2</sub>O)
- Ethyl acetate

- Aqueous sodium dihydrogen phosphate ( $\text{NaH}_2\text{PO}_4$ )
- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Dichloromethane
- Acetic acid
- Silica gel for chromatography

Procedure:

- In a suitable reaction vessel, combine 4-Chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mmol).[3]
- Heat the mixture at 180°C for 3.5 hours under an argon atmosphere.[3]
- After cooling, dissolve the reaction mixture in 60 ml of concentrated hydrochloric acid.[3]
- Dilute the solution with 80 ml of water and extract three times with 100 ml portions of ethyl acetate.[3]
- Combine the organic layers and wash with aqueous  $\text{NaH}_2\text{PO}_4$  and brine.[3]
- Dry the organic layer over  $\text{MgSO}_4$ .[3]
- Purify the crude product by chromatography on a silica gel column, eluting with a mixture of dichloromethane and acetic acid (98:2) to yield **4-Cyano-3-nitrobenzoic acid**.[3]

## Experimental Protocol 2: From 4-Methyl-2-nitrobenzonitrile

This alternative synthesis involves the oxidation of the methyl group of 4-Methyl-2-nitrobenzonitrile.

**Materials:**

- 4-Methyl-2-nitrobenzonitrile
- Periodic acid ( $\text{H}_5\text{IO}_6$ )
- Chromium (VI) oxide ( $\text{CrO}_3$ )
- Acetonitrile
- 1 M aqueous sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Dichloromethane
- 4N aqueous hydrochloric acid (HCl)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- Dissolve periodic acid (492 g, 2.17 mol) in acetonitrile (7.71 L) under an inert atmosphere with vigorous stirring.[4]
- After 15 minutes, add chromium (VI) oxide (25 g, 0.25 mol) and 4-methyl-2-nitrobenzonitrile (100 g, 0.62 mol) sequentially.[4]
- Stir the reaction mixture at room temperature for 16 hours.[4]
- Decant the reaction mixture and filter the supernatant.[4]
- Concentrate the filtrate and partition the residue between 1 M aqueous sodium carbonate solution and dichloromethane.[4]
- Separate the precipitate by filtration to obtain a portion of the product.[4]
- Extract the filtrate twice with dichloromethane and then acidify with 4N aqueous hydrochloric acid to a pH of 1.[4]
- Extract the acidified filtrate three times with dichloromethane.[4]

- Combine the organic extracts, dry over sodium sulfate, and concentrate to obtain the final product.[4]

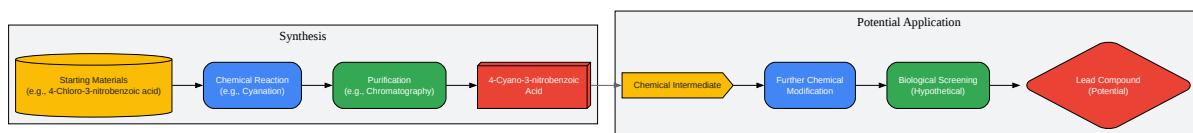
## Biological Significance and Potential Applications

Currently, there is a notable lack of specific research on the biological activity of **4-Cyano-3-nitrobenzoic acid**. It is primarily recognized as a chemical intermediate in organic synthesis. For instance, it can be a precursor for the synthesis of other complex molecules that may have therapeutic applications, such as in the development of platelet aggregation inhibitors.[5]

It is important to distinguish **4-Cyano-3-nitrobenzoic acid** from its close analog, 4-Amino-3-nitrobenzoic acid. The latter has been investigated for its potential biological activities, including antimicrobial properties and as an inhibitor of the trans-sialidase enzyme, which is a target in Chagas disease research.[6] The distinct functional groups (cyano vs. amino) would likely confer different biological activities, and further research is needed to elucidate any potential therapeutic relevance of **4-Cyano-3-nitrobenzoic acid**.

## Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of **4-Cyano-3-nitrobenzoic acid** to its potential, though currently underexplored, application in drug development.



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Caption: A logical workflow from the synthesis of **4-Cyano-3-nitrobenzoic acid** to its potential use in drug discovery.

This guide provides a foundational understanding of **4-Cyano-3-nitrobenzoic acid**. The limited information on its biological activity highlights a potential area for future research and discovery in the fields of medicinal chemistry and drug development.

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